Home > Products > Screening Compounds P29677 > 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one -

1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Catalog Number: EVT-6021425
CAS Number:
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one belongs to the class of heterocyclic bicyclo[3.3.1]nonan-9-one compounds. These compounds are of interest in scientific research due to their potential biological activities, particularly as opioid receptor ligands [, ].

Synthesis Analysis

The synthesis of 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives often involves a multi-step process. A common approach utilizes a Mannich cyclocondensation reaction [].

    Starting Material: A common starting material is a substituted piperidin-4-one derivative, such as 1-(3-ethoxypropyl)piperidin-4-one [].

    Mannich Cyclocondensation: The piperidin-4-one undergoes Mannich condensation with formaldehyde and a primary amine. This reaction typically requires an acidic catalyst and results in the formation of a bispidinone intermediate [].

    Reduction: The bispidinone is then reduced to the corresponding 3,7-diazabicyclo[3.3.1]nonan-9-one derivative. This can be achieved using methods like Wolff-Kischner reduction with hydrazine hydrate in the presence of a strong base like KOH [].

Techniques like X-ray crystallography and NMR spectroscopy are commonly employed to determine the precise three-dimensional structure and conformational preferences of these compounds [, , ].

3-Ethoxycarbonyl-7-methyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Compound Description: This compound, like the target compound, belongs to the 3,7-diazabicyclo[3.3.1]nonan-9-one class. It features a phenyl group at position 5 and a methyl group at position 7. The key difference lies in the substitution at position 3, where this compound has an ethoxycarbonyl group instead of a hydrogen atom. This compound was analyzed via X-ray crystallography, revealing a twin-chair conformation and an interesting nucleophile-electrophile interaction between the NMe and CO2Et groups [].

3,7-Di(ethoxycarbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Compound Description: This compound is another derivative of 3,7-diazabicyclo[3.3.1]nonan-9-one, sharing the core structure with 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. It possesses phenyl groups at positions 1 and 5 and ethoxycarbonyl groups at both nitrogen atoms (positions 3 and 7). X-ray analysis confirmed a twin-chair conformation for this molecule [].

3-Nitroso-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Compound Description: This compound belongs to the 3,7-diazabicyclo[3.3.1]nonan-9-one family, similar to 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. It features a nitroso group at position 3 and phenyl substituents at positions 2, 4, 6, and 8. X-ray crystallography revealed that the two piperidine rings within the bicyclic system adopt slightly distorted chair conformations [].

2,4-Di-2-pyridyl- substituted 7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-diester

Compound Description: This compound, similar to 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, is a member of the 3,7-diazabicyclo[3.3.1]nonan-9-one class. It is characterized by 2-pyridyl substituents at positions 2 and 4, a methyl group at position 7, and diester groups at positions 1 and 5. Notably, this compound showed promising kappa-agonistic activity in pharmacological studies [].

Dimethyl 7-methyl-2,4-di-2-pyridyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylate (Compound 1)

Compound Description: Belonging to the 3,7-diazabicyclo[3.3.1]nonan-9-one class, this compound, like 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, possesses a bicyclic core structure with a methyl group at position 7. It features 2-pyridyl substituents at positions 2 and 4 and dimethyl dicarboxylate groups at positions 1 and 5. Pharmacological studies revealed its potent κ-opioid receptor specific agonist activity [].

1-Carbethoxy-2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones

Compound Description: These compounds are a series of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, similar to 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, characterized by an ethoxycarbonyl group at position 1 and aryl substituents at positions 2, 4, 6, and 8. These compounds were synthesized and their NMR spectral data were analyzed [].

2,4,6,8-Tetrakis(4-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one (3)

Compound Description: This compound, like 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, belongs to the 3,7-diazabicyclo[3.3.1]nonan-9-one class. It features four 4-chlorophenyl substituents at positions 2, 4, 6, and 8. The compound's structure was determined through NMR spectroscopy [].

2,4,6,8-Tetraphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one (4)

Compound Description: This compound exhibits structural similarities to 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, sharing a bicyclic core but with a sulfur atom replacing the nitrogen atom at position 7. It features four phenyl substituents at positions 2, 4, 6, and 8. The compound's structure was characterized using NMR spectroscopy [].

2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonanes (5-7)

Compound Description: These compounds represent a series of 3,7-diazabicyclo[3.3.1]nonane derivatives, structurally related to 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. They share the core bicyclic structure but lack the carbonyl group at position 9 and feature various aryl substituents at positions 2, 4, 6, and 8. The structures of these compounds were determined through NMR spectroscopy [].

3-(3-Ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones

Compound Description: This group of compounds comprises a series of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, similar to 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. They are characterized by a 3-ethoxypropyl group at position 3 and a heterocyclylalkyl group at position 7. These compounds were synthesized and characterized using NMR spectroscopy [].

5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one

Compound Description: This compound is closely related to 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, sharing a similar bicyclic core. The key difference is the presence of only one nitrogen atom in the bicyclic system, located at position 1. This compound adopts a boat-chair conformation and exhibits enantiomeric disorder in its crystal structure, as confirmed by X-ray analysis [].

7-Methyl-9-oxo-2,4-diphenyl-3-oxa-7-aza-bicyclo[3.3.1]nonan-1,5-ethyl dicarboxylate (Isomers 1a and 1b)

Compound Description: These isomeric compounds are structurally related to 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, sharing a similar bicyclic core but with an oxygen atom replacing the nitrogen atom at position 3. Both isomers feature a methyl group at position 7, phenyl substituents at positions 2 and 4, and ethyl dicarboxylate groups at positions 1 and 5. X-ray crystallography revealed distinct conformations: isomer 1a adopts a boat-chair conformation, while isomer 1b exists in a chair-chair conformation [].

Diethyl 2,4-di-[3-fluorophenyl]-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-one-1,5-dicarboxylate (3FLB)

Compound Description: 3FLB, similar to 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, belongs to the 3,7-diazabicyclo[3.3.1]nonan-9-one class. It possesses 3-fluorophenyl groups at positions 2 and 4, methyl groups at positions 3 and 7, and diethyl dicarboxylate groups at positions 1 and 5. Pharmacological studies identified it as a potent and selective κ opioid receptor agonist [, ].

Relevance: 3FLB shares a significant structural resemblance with 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, both featuring the same core bicyclic structure. The presence of 3-fluorophenyl and diethyl dicarboxylate groups in 3FLB, compared to a single phenyl group in the target compound, underscores the potential for modifying the core structure with diverse substituents to fine-tune pharmacological properties and achieve specific biological activities, such as κ opioid receptor agonism. ([9]: https://www.semanticscholar.org/paper/c06a8c8bc0d7b8194b20efcb79136270600d31f4, []: https://www.semanticscholar.org/paper/4aebeaa27b6ada184df3d2695727cc9a4caacf99)

N-{2-methyl-5-[(1R,5S)-9-oxa-3,7-diazabicyclo[3.3.1]non-3-ylcarbonyl]phenyl}-2-tricyclo[3.3.1.13,7]dec-1-ylacetamide hydrochloride (Compound-22)

Compound Description: This compound, while still related to 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, demonstrates greater structural complexity. It incorporates a 9-oxa-3,7-diazabicyclo[3.3.1]nonane moiety, linked via an amide bond to a substituted phenyl ring. This phenyl ring further connects to a tricyclo[3.3.1.13,7]decane system. Compound-22 is recognized as a P2X7 receptor antagonist [].

2r,4c-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-methyl-1,2,3-thiadiazole-5-carbonyl hydrazones

Compound Description: This group comprises a series of hydrazone derivatives structurally related to 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. They feature a 3-azabicyclo[3.3.1]nonan-9-one core with aryl substituents at positions 2 and 4 and a hydrazone moiety at position 4 linked to a methyl-1,2,3-thiadiazole-5-carbonyl group. Several of these compounds displayed enhanced antifungal and antibacterial activities compared to other hydrazone derivatives [].

7-t-Butyl-1,5-di(carbomethoxy)-6,8-bis(p-dimethylaminophenyl)-3-methyl-3-aza-7-phosphabicyclo[3.3.1]nonan-9-one (65)

Compound Description: Compound 65 represents a bicyclic phosphorus-nitrogen ligand structurally distinct from 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one but belonging to the same broad category of bicyclo[3.3.1]nonan-9-one derivatives. This compound features a phosphorus atom at position 7, replacing one of the nitrogen atoms, and includes a t-butyl group at position 7, carbomethoxy groups at positions 1 and 5, p-dimethylaminophenyl groups at positions 6 and 8, and a methyl group at position 3. Extensive studies explored its coordination chemistry with various metals, revealing interesting features like cyclometallation at the ortho-position of the dimethylaminophenyl substituents [].

3,7-Di(2-propenyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]-nonan-9-one

Compound Description: This compound is another member of the 3,7-diazabicyclo[3.3.1]nonan-9-one family, closely resembling 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one in its core structure. It features two 2-propenyl groups attached to the nitrogen atoms at positions 3 and 7, along with phenyl substituents at positions 1 and 5. This compound's complex with copper(II) chloride has been investigated for its crystal structure [].

1,3-Diphenyl-3,4-dihydrobenzo[b][1,6]naphthyridine

Compound Description: This compound, although sharing some structural elements, represents a distinct chemical class compared to 1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. It features a 3,4-dihydrobenzo[b][1,6]naphthyridine core, which incorporates a fused benzene ring and two nitrogen atoms. Notably, it is synthesized from a related compound, 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one [].

Properties

Product Name

1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

IUPAC Name

1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

InChI

InChI=1S/C14H18N2O/c1-13-7-15-9-14(12(13)17,10-16-8-13)11-5-3-2-4-6-11/h2-6,15-16H,7-10H2,1H3

InChI Key

YWTILELYMZMSAU-UHFFFAOYSA-N

SMILES

CC12CNCC(C1=O)(CNC2)C3=CC=CC=C3

Canonical SMILES

CC12CNCC(C1=O)(CNC2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.